{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone

Metabolic stability N-dealkylation Linker chemistry

Select this 3,4,5-trimethoxybenzoyl-piperazine for its unique PAF antagonism and CNS depressant properties, distinct from lomerizine's 2,3,4-trimethoxybenzyl-linked calcium channel blockade. The carbonyl-linked bis(4-fluorophenyl)methyl core alters metabolic stability and target selectivity (L-/N-type calcium channels). Ideal for inflammatory, neuropsychiatric, or oncology screening cascades. Benchmark against Fukushi series compound 2g for PAF programs. Bulk and custom synthesis options are available.

Molecular Formula C27H28F2N2O4
Molecular Weight 482.5 g/mol
Cat. No. B11019294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone
Molecular FormulaC27H28F2N2O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C27H28F2N2O4/c1-33-23-16-20(17-24(34-2)26(23)35-3)27(32)31-14-12-30(13-15-31)25(18-4-8-21(28)9-5-18)19-6-10-22(29)11-7-19/h4-11,16-17,25H,12-15H2,1-3H3
InChIKeyIKPZXVGUPXHXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone – Structural Identity and Pharmacological Context for Procurement


The compound {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone (C27H28F2N2O4, MW 482.5 g/mol) is a synthetic benzhydrylpiperazine derivative featuring a bis(4-fluorophenyl)methyl moiety at one piperazine nitrogen and a 3,4,5-trimethoxybenzoyl group linked via a carbonyl (methanone) bridge at the other [1]. It belongs to the diphenylmethylpiperazine class, which includes the clinically used anti-migraine agent lomerizine (KB-2796) and the calcium channel blocker flunarizine [2]. Unlike lomerizine, which bears a 2,3,4-trimethoxybenzyl substituent connected through a methylene linker, this compound incorporates a carbonyl-linked 3,4,5-trimethoxybenzoyl motif that is associated with distinct pharmacological profiles, including platelet-activating factor (PAF) antagonism and central nervous system (CNS) depressant activity, as documented for structurally related 3,4,5-trimethoxybenzoylpiperazines [3][4].

Why Lomerizine, Flunarizine, or Other Benzhydrylpiperazines Cannot Substitute for {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone


Although this compound shares the bis(4-fluorophenyl)methylpiperazine core with lomerizine and flunarizine, two critical structural deviations preclude functional interchangeability. First, the carbonyl linker creates an amide bond with the piperazine ring, whereas lomerizine employs a methylene (amine) linkage; this alters metabolic vulnerability, as N-dealkylation at the piperazine 4-position is a primary clearance route for KB-2796 in rats [1]. Second, the 3,4,5-trimethoxy substitution pattern on the benzoyl ring differs fundamentally from the 2,3,4-trimethoxy arrangement on lomerizine's benzyl group. Published structure-activity relationship (SAR) studies on trimethoxybenzylpiperazine N-type calcium channel inhibitors demonstrate that methoxy positional isomerism substantially impacts both target potency and off-target selectivity (e.g., hERG, L-type channels) [2]. Consequently, the pharmacological fingerprint of the 3,4,5-trimethoxybenzoyl subclass—encompassing PAF antagonism, CNS depression, and antitumor activity—cannot be replicated by 2,3,4-trimethoxybenzyl analogs [3][4].

Quantitative Differentiation Evidence for {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone Versus Closest Analogs


Carbonyl (Amide) vs. Methylene (Amine) Linker: Metabolic Stability and Synthetic Tractability

The target compound features a carbonyl linker forming an amide bond with the piperazine ring, in contrast to lomerizine's methylene-linked tertiary amine. Published metabolism studies of KB-2796 in rats demonstrate that N-dealkylation at the piperazine 4-position represents a major biotransformation pathway, producing 1-(2,3,4-trimethoxybenzyl)piperazine as a primary metabolite [1]. The amide bond in the target compound is intrinsically more resistant to oxidative N-dealkylation than the tertiary amine, suggesting potentially prolonged metabolic half-life. Additionally, the carbonyl linker enables acylation-based synthetic coupling strategies using 3,4,5-trimethoxybenzoyl chloride, offering orthogonal synthetic access compared to the reductive amination required for lomerizine's benzyl linkage [2].

Metabolic stability N-dealkylation Linker chemistry Piperazine metabolism

Trimethoxy Substitution Pattern: 3,4,5- vs. 2,3,4- Pharmacological Divergence

The 3,4,5-trimethoxybenzoyl group in the target compound directs pharmacological activity toward pathways distinct from lomerizine's 2,3,4-trimethoxybenzyl motif. Published SAR of 1,4-disubstituted piperazines demonstrates that 4-(3,4,5-trimethoxybenzoyl)piperazine derivatives (e.g., compound 2g) exhibit potent in vitro and in vivo platelet-activating factor (PAF) antagonistic activity [1]. In contrast, the 2,3,4-trimethoxybenzyl configuration of lomerizine is optimized for L- and T-type calcium channel blockade with an IC50 of 1.9 µM against Ba2+ current in PC12 cells [2]. Furthermore, a systematic screen of 52 N1,N4-disubstituted piperazines bearing 3,4,5-trimethoxybenzoyl substituents revealed predominant CNS depressant effects in intact animals, a profile absent from lomerizine's clinical characterization as a cerebral vasodilator [3].

Structure-activity relationship Trimethoxy isomerism PAF antagonism CNS depression

Calcium Channel Blockade Potency: Class Benchmarking Against Lomerizine and Flunarizine

While direct calcium channel data for the target compound are not available in the peer-reviewed literature, the shared bis(4-fluorophenyl)methylpiperazine core with lomerizine (KB-2796) provides a class-level potency benchmark critical for assay design and compound selection. In rat hippocampal slices, KB-2796 prolonged spreading depression (SD) latency at concentrations of 10^-10 to 10^-8 M and was approximately 1,000 times more potent than flunarizine in prolonging SD latency [1]. In dog vascular smooth muscle, KB-2796 inhibited [3H]nitrendipine binding with a Ki of 0.34 µM and KCl-induced 45Ca influx with an IC50 of 0.14 µM [2]. Critically, the 3,4,5-trimethoxybenzoyl modification in the target compound replaces a key pharmacophoric element of lomerizine, and published N-type calcium channel SAR indicates that benzoyl substitution at the piperazine 4-position can alter channel subtype selectivity by >100-fold [3]. Consequently, procurement for calcium channel screening must account for the possibility that the target compound's potency and selectivity profile may diverge substantially from lomerizine's benchmark values.

Calcium channel blocker Spreading depression Cerebral blood flow Migraine

Cerebrovascular Selectivity of the Benzhydrylpiperazine Core: Lomerizine as Class Reference

The bis(4-fluorophenyl)methyl moiety, present in both the target compound and lomerizine, is a critical determinant of cerebrovascular selectivity within the diphenylpiperazine class. In anesthetized rats, lomerizine (0.3 and 1 mg/kg, i.v.) inhibited cortical hypoperfusion following KCl-induced spreading depression while producing minimal effects on systemic blood pressure and heart rate [1]. In contrast, flunarizine at 20 mg/kg p.o. failed to significantly increase cerebral blood flow (CBF) and instead decreased blood pressure 30–120 min post-administration [1]. Lomerizine at 1 and 10 nM significantly prolonged SD latency, whereas flunarizine required 1 µM to achieve comparable effects—a 100- to 1,000-fold potency differential [2]. The retention of the bis(4-fluorophenyl)methyl group in the target compound preserves this pharmacophoric element; however, the replacement of the 2,3,4-trimethoxybenzyl with a 3,4,5-trimethoxybenzoyl group may redirect tissue distribution and target engagement away from cerebral vasculature toward alternative sites, as evidenced by the distinct pharmacological profiles of 3,4,5-trimethoxybenzoylpiperazines [3].

Cerebral blood flow Vascular selectivity Antimigraine Blood pressure

Physicochemical Property Divergence: Molecular Weight, Hydrogen Bonding, and logP Implications

The carbonyl linker in the target compound introduces a hydrogen bond acceptor (HBA) at the amide oxygen and increases molecular weight by 14 Da relative to lomerizine (482.5 vs. 468.5 g/mol) while reducing the number of rotatable bonds by one compared to the methylene-linked analog [1]. The 3,4,5-trimethoxy arrangement creates a symmetric electron distribution on the benzoyl ring, potentially altering logP and aqueous solubility relative to the 2,3,4-trimethoxy isomer. QSAR studies on trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) derivatives have established that methoxy substitution pattern significantly influences receptor binding affinity through electronic and steric effects [2]. The amide conformation of the target compound restricts rotational freedom between the piperazine and the trimethoxyphenyl ring, which may affect both passive membrane permeability and target protein recognition compared to the more flexible methylene linker in lomerizine [3].

Physicochemical properties Drug-likeness BBB penetration Solubility

Optimal Research and Procurement Application Scenarios for {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone


Platelet-Activating Factor (PAF) Antagonist Drug Discovery Programs

The 3,4,5-trimethoxybenzoylpiperazine scaffold has demonstrated validated PAF antagonistic activity in both in vitro platelet aggregation assays and in vivo blood pressure reduction models [1]. The target compound, bearing the 3,4,5-trimethoxybenzoyl group linked to a bis(4-fluorophenyl)methylpiperazine core, is positioned as a screening candidate for PAF receptor antagonist development. Procurement for PAF programs should benchmark against compound 2g from the Fukushi et al. series, which was identified as one of the most potent PAF antagonists within the 1,4-disubstituted piperazine class [1]. Unlike lomerizine—which is optimized for calcium channel blockade and lacks PAF activity—this compound may offer dual or redirected pharmacology suitable for inflammatory or allergic disease indications.

Central Nervous System (CNS) Depressant and Neuropsychiatric Screening Platforms

Historical screening of 52 N1,N4-disubstituted piperazine derivatives bearing 3,4,5-trimethoxybenzoyl substituents revealed that the majority produced CNS depressant effects confirmed by motor activity studies and conditioned-avoidance behavior assays [2]. This established CNS activity profile differentiates the 3,4,5-trimethoxybenzoyl subclass from the cerebral vasodilator lomerizine, which acts primarily through calcium channel blockade without significant CNS depression at therapeutic doses. Procurement for neuropsychiatric drug discovery—including anxiolytic, sedative, or antipsychotic screening cascades—may derive greater value from this compound than from lomerizine-based analogs, which are clinically indicated for migraine prophylaxis [3].

Antitumor Piperazine Derivative Screening and Tubulin Polymerization Studies

The structurally related compound PMS-1077, which incorporates a 3,4,5-trimethoxybenzoyl group and a benzhydrylpiperazine fragment, demonstrated dose- and time-dependent suppression of Raji Burkitt's lymphoma cell proliferation with G0/G1 cell cycle arrest and apoptosis induction after 48-hour incubation [4]. Molecular docking studies suggested tubulin polymerization inhibition as a potential mechanism. The target compound, bearing the same 3,4,5-trimethoxybenzoyl pharmacophore with a fluorinated benzhydryl group (bis(4-fluorophenyl)methyl), represents a logical analog for expanding antitumor SAR around this chemotype. Procurement for oncology-focused phenotypic screening or tubulin-binding assays is supported by this class precedent.

Comparative Calcium Channel Pharmacology and Selectivity Profiling Studies

Although the 3,4,5-trimethoxybenzoyl modification may alter calcium channel activity relative to lomerizine, the retention of the bis(4-fluorophenyl)methylpiperazine core—which in lomerizine confers Ki = 0.34 µM for [3H]nitrendipine binding and ~1,000-fold greater potency than flunarizine in spreading depression models—warrants systematic calcium channel profiling [5][6]. The compound serves as a valuable tool for dissecting the contribution of the 4-position substituent to calcium channel subtype selectivity (L-type vs. N-type vs. T-type) and for assessing whether the 3,4,5-trimethoxybenzoyl group redirects target engagement, as suggested by N-type calcium channel SAR showing that 4-position modifications can alter hERG and L-type selectivity by >100-fold [7].

Quote Request

Request a Quote for {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.